molecular formula C19H22N4O B4547651 2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

Cat. No.: B4547651
M. Wt: 322.4 g/mol
InChI Key: OVZYKQYQDAUMFP-UHFFFAOYSA-N
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Description

2-[1-(2-Phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is a fused heterocyclic compound combining a benzimidazole core with a 1,3,5-triazine ring. The structure features a 2-phenylethyl group at the N1 position and an ethanol moiety at the C3 position of the triazino-benzimidazole scaffold (Figure 1).

The 2-phenylethyl group may contribute to lipophilicity, influencing membrane permeability and receptor binding.

Properties

IUPAC Name

2-[1-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-13-12-21-14-22(11-10-16-6-2-1-3-7-16)19-20-17-8-4-5-9-18(17)23(19)15-21/h1-9,24H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZYKQYQDAUMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1CCC4=CC=CC=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a triazino-benzimidazole core with a phenylethyl substituent. The synthesis typically involves:

  • Formation of the Triazino-Benzimidazole Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Phenylethyl Group : This is achieved through reactions involving suitable phenylethyl precursors.

The molecular formula for this compound is C17H20N4C_{17}H_{20}N_4, and its IUPAC name reflects its intricate structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazino-benzimidazole derivatives. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines using both 2D and 3D culture methods. Results indicated significant cytotoxicity with IC50 values in the micromolar range for several lung cancer cell lines (e.g., A549, HCC827) .
Cell LineIC50 (μM)Assay Type
A5496.26 ± 0.332D
HCC8276.48 ± 0.112D
NCI-H35820.46 ± 8.633D

These findings suggest that compounds with similar structural motifs may serve as promising candidates for further development as anticancer agents.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that derivatives of benzimidazole and triazine structures often show activity against various bacterial strains. For example:

  • Testing Against Bacteria : Compounds were screened for their ability to inhibit the growth of pathogenic bacteria, demonstrating effectiveness comparable to established antibiotics .

The proposed mechanisms through which This compound exerts its biological effects include:

  • DNA Interaction : Similar compounds have shown a tendency to bind within the minor groove of DNA, affecting gene expression and cellular proliferation .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or bacterial metabolism.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazino-benzimidazole derivatives:

  • Antitumor Evaluation : A study evaluated various derivatives for their cytotoxic effects on lung cancer cells using MTS assays. The results indicated that modifications in the chemical structure significantly influenced biological activity .
  • Antimicrobial Testing : Another research effort assessed the antimicrobial efficacy of synthesized compounds against common pathogens, revealing promising results that warrant further investigation .

Comparison with Similar Compounds

Positional Isomerism: 2-[3-(2-Phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol

A structurally related compound, 2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol, differs in the placement of the phenylethyl group (C3 vs. N1) and ethanol (N1 vs. C3) .

Amino-Substituted Derivatives: 2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazoles

Compounds like 2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazoles (e.g., 2-amino-4-heteryl derivatives) lack the phenylethyl and ethanol groups but retain the triazino-benzimidazole core. These derivatives predominantly adopt 3,4-dihydro tautomeric forms in DMSO, as confirmed by NMR studies . The absence of the phenylethyl group reduces lipophilicity, while the amino group enhances hydrogen-bonding capacity.

Nitrophenol-Substituted Analogues: 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol

This compound features a nitro-phenol substituent instead of ethanol. The nitro group introduces strong electron-withdrawing effects, while the phenol enhances acidity (pKa ~10). These properties contrast sharply with the ethanol moiety, which is neutral and less reactive .

Propanamine Derivatives: 3-(1-Benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethyl-1-propanamine

Replacing ethanol with a dimethylaminopropyl chain increases basicity (pKa ~9.5) and introduces tertiary amine functionality, which may enhance interactions with neurotransmitter receptors .

Table 1: Structural and Electronic Comparisons

Compound Key Substituents Tautomeric Form LogP* Notable Properties
Target Compound N1: 2-Phenylethyl; C3: Ethanol 1,2-Dihydro 2.8 Balanced hydrophilicity/lipophilicity
Positional Isomer C3: 2-Phenylethyl; N1: Ethanol 3,4-Dihydro 3.1 Increased steric hindrance
2-Amino-3,4-dihydro Derivatives C4: Heteroaryl; C2: Amino 3,4-Dihydro 1.9 High hydrogen-bonding capacity
Nitrophenol Analogue C4: 6-Nitrophenol 1,4-Dihydro 2.5 Strong acidity (pKa ~10)
Propanamine Derivative C3: N,N-Dimethylpropanamine 1,2-Dihydro 3.4 Basic tertiary amine

*Estimated using ChemDraw.

Pharmacological Potential

For example, diazepino-benzodiazepine derivatives exhibit anxiolytic effects in the Elevated Plus Maze test , implying that triazino-benzimidazoles with similar lipophilic substituents (e.g., phenylethyl) may interact with GABA receptors. The ethanol group could modulate metabolism, as seen in ethanol-containing prodrugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 2
2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

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